Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
Brand Name: Vulcanchem
CAS No.: 896308-59-1
VCID: VC21395529
InChI: InChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.4g/mol

Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate

CAS No.: 896308-59-1

Cat. No.: VC21395529

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.4g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate - 896308-59-1

Specification

CAS No. 896308-59-1
Molecular Formula C16H16N2O4S
Molecular Weight 332.4g/mol
IUPAC Name methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
Standard InChI InChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20)
Standard InChI Key CVQIPDHBGLZWQY-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C

Introduction

Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a benzoate ester linked to a thiophene moiety and carbamoyl groups. Its potential applications are vast, given its bioactivity and chemical reactivity.

Synthesis and Chemical Reactions

The synthesis of methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. These reactions require careful optimization of conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Common chemical reactions involving this compound include oxidation with hydrogen peroxide and reduction with lithium aluminum hydride. The choice of nucleophile in substitution reactions can significantly affect the reaction outcome and selectivity.

Biological Activity and Applications

Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate exhibits potential bioactivity due to its structural features. The thiophene and carbamoyl groups facilitate interactions with biological targets, potentially modulating their activity through mechanisms like competitive inhibition or allosteric modulation.

Application AreaDescription
Medicinal ChemistryPotential use as a building block in drug development due to its bioactivity.
Materials ScienceIts unique structure makes it a candidate for various industrial applications.

Research Findings and Future Directions

Research on methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is ongoing, with a focus on optimizing its synthesis and exploring its biological properties. Future studies may delve into its pharmacokinetics and pharmacodynamics to fully exploit its potential in drug development.

Given the compound's complex structure and potential applications, continued investigation into its chemical and biological properties will be crucial for advancing its use in both pharmaceutical and industrial contexts.

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